4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid typically involves the reaction of N-methylcyclobutanecarboxylic acid with 4-(aminomethyl)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid is used in diverse scientific research areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((N-methylcyclopropanecarboxamido)methyl)benzoic acid
- 4-((N-methylcyclopentanecarboxamido)methyl)benzoic acid
- 4-((N-methylcyclohexanecarboxamido)methyl)benzoic acid
Uniqueness
4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. This uniqueness can influence its reactivity, stability, and interactions with biological targets .
Biological Activity
4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid, also known by its CAS number 1183649-61-7, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a benzoic acid core with a cyclobutane-derived carboxamide moiety. The presence of the N-methyl group enhances its lipophilicity, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may exert effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be relevant in cancer therapy.
- Receptor Modulation : It may interact with receptors that play roles in cell proliferation and apoptosis.
Antitumor Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structural features have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
4-Methylbenzoic acid derivative | MCF-7 | 42.19 | Apoptosis induction |
Similar benzoic acid derivatives | PC-3 | 35.00 | Cell cycle arrest |
Antibacterial Activity
The antibacterial properties of related compounds have also been documented. The synthesis of silver nanoparticles using phenolic derivatives like 4-N-methyl benzoic acid demonstrated significant antibacterial effects against pathogenic bacteria, suggesting potential applications in developing antimicrobial agents.
Case Studies and Research Findings
-
Synthesis and Antitumor Evaluation :
A study focused on synthesizing silver nanoparticles using 4-N-methyl benzoic acid highlighted its effectiveness in reducing tumor cell viability. The nanoparticles exhibited an IC50 value of 42.19 µg/mL against MCF-7 cells, showcasing the compound's potential as a lead for developing new anticancer therapies . -
Antibacterial Applications :
Research into the antibacterial activity of silver nanoparticles synthesized from 4-N-methyl benzoic acid revealed zones of inhibition greater than 30 mm against several bacterial strains. This suggests that the compound can be utilized in formulating effective antibacterial agents, particularly in an era where antibiotic resistance is a growing concern . -
Mechanistic Insights :
Studies investigating the mechanistic pathways indicated that compounds similar to this compound may act by modulating oxidative stress responses in cells, thereby enhancing their cytotoxic effects against cancer cells while also exhibiting antioxidant properties .
Properties
IUPAC Name |
4-[[cyclobutanecarbonyl(methyl)amino]methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-15(13(16)11-3-2-4-11)9-10-5-7-12(8-6-10)14(17)18/h5-8,11H,2-4,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTABEVYZYTPBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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